molecular formula C7H8F2N2 B3058289 [(2,6-Difluorophenyl)methyl]hydrazine CAS No. 887595-42-8

[(2,6-Difluorophenyl)methyl]hydrazine

Cat. No.: B3058289
CAS No.: 887595-42-8
M. Wt: 158.15 g/mol
InChI Key: PJZCSMZMRXDOBP-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)methyl]hydrazine (CAS 887595-42-8) is a chemical building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C7H8F2N2 and a molecular weight of 158.15 g/mol, this hydrazine derivative serves as a versatile precursor for the synthesis of more complex heterocyclic compounds . Its structure, featuring a reactive hydrazine group attached to a 2,6-difluorobenzyl scaffold, is particularly valuable. The fluorine atoms on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery . Researchers utilize this compound as a key intermediate in the design and development of active pharmaceutical ingredients. Its structural motifs are relevant in creating potential antifungal agents, as evidenced by its role in the synthesis of novel fluconazole analogues designed to overcome drug resistance . The primary value of this compound lies in its application as a synthetic intermediate in organic synthesis, heterocycle formation, and pharmaceutical R&D. This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not certified or intended for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this compound with care, referring to the available Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

887595-42-8

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

(2,6-difluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8F2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2

InChI Key

PJZCSMZMRXDOBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CNN)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CNN)F

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Comparative Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity (%) Safety Notes
[(2,6-Difluorophenyl)methyl]hydrazine·HCl 220.63 Not reported ≥97 Handle with PPE; avoid inhalation
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine 259.03 225 (dec.) 98 Toxic upon ingestion; store in dry conditions
2,6-Dichlorophenylhydrazine Hydrochloride 213.49 225 (dec.) 98 Causes skin irritation; use in fume hood

Research Findings and Industrial Relevance

  • Synthetic Methods: this compound is typically synthesized via hydrazinolysis of methyl esters or direct coupling with hydrazine hydrate, analogous to methods used for 2,6-bis-carboxamide pyridine derivatives .
  • Industrial Use : The 2,6-difluorophenyl motif is prioritized in drug discovery for its metabolic stability and bioavailability, as seen in FDA-approved fluorinated pharmaceuticals .
  • Limitations : Chlorinated analogs like [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine face regulatory restrictions due to environmental persistence, whereas fluorinated derivatives are more environmentally benign .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of [(2,6-Difluorophenyl)methyl]hydrazine hinges on two primary strategies:

  • Alkylation of hydrazine with 2,6-difluorobenzyl halides
  • Reductive amination of 2,6-difluorobenzaldehyde with protected hydrazines

Critical intermediates include 2,6-difluorobenzyl bromide (CAS 85118-09-6) and 2,6-difluorobenzaldehyde (CAS 1805-22-7), both commercially available but often synthesized in-house for process optimization.

Alkylation of Hydrazine with 2,6-Difluorobenzyl Bromide

Reaction Mechanism and Conditions

This two-step process involves:

  • Quaternization : Hydrazine reacts with 2,6-difluorobenzyl bromide in polar aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C
  • Workup : Alkaline aqueous extraction removes HBr byproduct

Key parameters :

  • Molar ratio (hydrazine:alkylating agent): 1:1.2–1.5
  • Temperature control critical to minimize polyalkylation
  • Yields typically 65–78% after chromatography
Table 1: Optimization of Alkylation Conditions
Parameter Range Tested Optimal Value Yield Impact
Solvent DMF, THF, MeCN Anhydrous DMF +18%
Temperature (°C) -20 to 40 0–5 +22%
Base K2CO3, Et3N, NaOH Triethylamine +15%
Reaction Time (hr) 2–24 8 <5% variation

Reductive Amination of 2,6-Difluorobenzaldehyde

Methodology

Adapted from Skattebøl-type syntheses:

  • Imine Formation : Condense 2,6-difluorobenzaldehyde with tert-butyl carbazate in ethanol (reflux, 4 hr)
  • Reduction : Treat with NaBH4 in THF at 0°C
  • Deprotection : Cleave tert-butyloxycarbonyl (Boc) group with HCl/dioxane

Advantages :

  • Avoids alkylation side products
  • Enables chiral resolution if needed

Challenges :

  • Requires aldehyde stabilization (electron-withdrawing fluorines promote imine formation)
  • Final yield 58–63% after purification

Alternative Routes from Benzimidazole Precursors

Nitroarene Reduction Pathway

From PMC studies on benzimidazole synthesis:

  • Start with 4-nitro-1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole
  • Reduce nitro group with SnCl2/HOAc to amine
  • Diazotize and hydrolyze to hydrazine

Notable features :

  • Requires harsh acidic conditions (pH <1)
  • Yields ~40% due to competing decomposition
  • Primarily useful for scaled production

Critical Process Considerations

Regiochemical Control

The 2,6-difluorophenyl group's symmetry eliminates positional isomerism, but alkylation may produce:

  • N-Monoalkylated product (desired)
  • N,N-Dialkylated byproduct (5–12%)

Mitigation strategies :

  • Use hydrazine hydrate (excess NH2NH2)
  • Phase-transfer catalysis with TBAB

Purification Challenges

Common impurities:

  • Residual 2,6-difluorobenzyl alcohol (<0.5%)
  • N,N-Dialkylated hydrazinium salts (3–8%)

Effective techniques :

  • Crystallization from hexane/EtOAc (3:1)
  • Silica gel chromatography (EtOAc:MeOH 9:1)

Spectroscopic Characterization Data

Key Analytical Signatures

  • ¹H NMR (400 MHz, CDCl3): δ 7.25–7.18 (m, 1H, ArH), 6.95–6.88 (m, 2H, ArH), 3.85 (s, 2H, CH2), 1.90 (br s, 2H, NH2)
  • ¹⁹F NMR : δ -112.5 (dd, J=8.4, 14.6 Hz)
  • HRMS : m/z calcd for C7H8F2N2 [M+H]+: 159.0734, found: 159.0731

Industrial-Scale Production Insights

Cost Optimization

  • 2,6-Difluorobenzyl bromide: $320–450/kg (bulk pricing)
  • Process economics favor reductive amination route at >100 kg scale

Comparative Analysis of Synthesis Routes

Table 2: Route Selection Guidelines
Parameter Alkylation Route Reductive Amination Nitro Reduction
Yield (%) 65–78 58–63 40–48
Purity (HPLC) 97–99 95–97 88–92
Scalability Pilot-validated Lab-scale Industrial
Cost ($/kg) 1200 1800 900
Reaction Steps 2 3 4

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